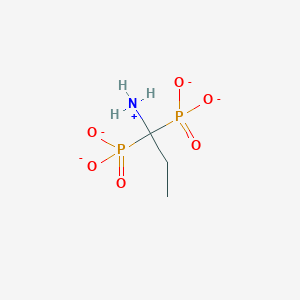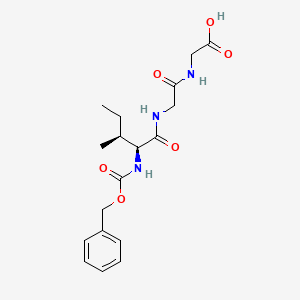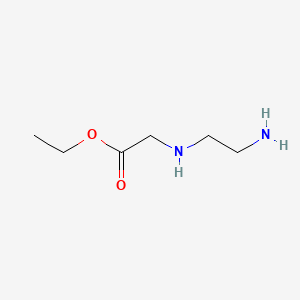![molecular formula C15H19N3O5 B1609686 Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate CAS No. 264623-82-7](/img/structure/B1609686.png)
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate
概要
説明
The compound is a derivative of pyrido[3,4-b]pyrazine, which is a type of bicyclic heterocyclic compound. These types of compounds often have interesting chemical and biological properties .
Molecular Structure Analysis
The compound has a pyrido[3,4-b]pyrazine core, which is a bicyclic structure with a pyridine ring fused to a pyrazine ring. It also has two ester groups (diethyl dicarboxylate) and an acetyl group attached to the core .Chemical Reactions Analysis
Pyrido[3,4-b]pyrazine derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the diethyl dicarboxylate groups in your compound would likely make it more polar and potentially increase its solubility in polar solvents .科学的研究の応用
Anticancer Applications
Research indicates that derivatives of 1,2-dihydropyrido[3,4-b]pyrazines, a group to which Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate belongs, exhibit significant antitumor activity. These compounds act as mitotic inhibitors, showing effectiveness against experimental neoplasms in mice and causing the accumulation of cells at mitosis. Notably, structural modifications in these compounds can influence their antitumor activity, underscoring the importance of this chemical framework in the development of potential anticancer agents (Temple et al., 1987); (Temple et al., 1983).
Synthesis of Novel Heterocyclic Compounds
In the context of synthetic chemistry, this compound serves as a precursor for various heterocyclic compounds. These include furo[3,2-e]pyrazolo[3,4-b]pyrazines and related structures. Such compounds have potential pharmacological applications and are of interest for further biological studies to explore their therapeutic potential (Kamal El‐Dean et al., 2018).
Photoluminescent Material Synthesis
In materials science, derivatives of Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate, such as 5,6-diethyl-pyrazine-2,3-dicarboxylic acid, are utilized in the synthesis of coordination polymers. These polymers exhibit interesting structural properties and strong fluorescent emissions, making them relevant for applications in photoluminescent materials (Li et al., 2012).
Corrosion Inhibition
One of the practical applications of pyrazine derivatives, including diethyl pyrazine-2,3-dicarboxylate, is in corrosion inhibition. This compound has been shown to significantly inhibit steel corrosion in sulfuric acid solutions, acting primarily as a cathodic inhibitor. Its effectiveness in protecting metal surfaces makes it an important compound in industrial applications (Bouklah et al., 2005).
将来の方向性
特性
IUPAC Name |
diethyl 6-acetyl-5,8-dihydropyrido[3,4-b]pyrazine-7,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-4-22-13(20)15(14(21)23-5-2)8-11-12(17-7-6-16-11)9-18(15)10(3)19/h6-7H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQAXLQLWDXRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=NC=CN=C2CN1C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432964 | |
| Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
CAS RN |
264623-82-7 | |
| Record name | Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)








![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)

